Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate
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Overview
Description
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate: is an organic compound with the molecular formula C16H23NO3 It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a cyclohexylamino methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and cyclohexylamine.
Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation: The acid chloride is then reacted with cyclohexylamine to form the corresponding amide.
Methylation: Finally, the amide is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-[(Cyclohexylamino)methyl]-4-carboxybenzoic acid.
Reduction: 3-[(Cyclohexylamino)methyl]-4-methoxybenzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the cyclohexylamino methyl group, making it less complex.
Methyl 3-aminomethyl-4-methoxybenzoate: Similar structure but with an amino group instead of a cyclohexylamino group.
Uniqueness
Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is unique due to the presence of both the cyclohexylamino and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in simpler analogs.
Properties
CAS No. |
886504-38-7 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate |
InChI |
InChI=1S/C16H23NO3/c1-19-15-9-8-12(16(18)20-2)10-13(15)11-17-14-6-4-3-5-7-14/h8-10,14,17H,3-7,11H2,1-2H3 |
InChI Key |
RASKANXPDRQCSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)CNC2CCCCC2 |
Origin of Product |
United States |
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